Structural Uniqueness: N-(but‑3‑enyl)-cytisine Scaffold with Terminal Double Bond
Rhombifoline is unequivocally N‑(but‑3‑enyl)-cytisine, distinguished from its parent cytisine by an N‑butenyl side‑chain and from the isomeric thermopsine and anagyrine by the presence of a terminal methylene group (C=CH2) detectable by IR spectroscopy [1]. This unique structural feature enables targeted semi‑synthetic diversification that is inaccessible from cytisine, anagyrine, or thermopsine without multi‑step functionalization.
| Evidence Dimension | Molecular structure |
|---|---|
| Target Compound Data | N-(but-3-enyl)-cytisine; C15H20N2O; contains terminal methylene (IR band ~1640 cm⁻¹) |
| Comparator Or Baseline | Cytisine (C11H14N2O; parent scaffold); Anagyrine (C15H20N2O; isomer lacking terminal alkene); Thermopsine (C15H20N2O; isomer) |
| Quantified Difference | Presence of N-butenyl substituent and terminal C=C double bond |
| Conditions | Structural determination by chemical degradation, hydrogenation, and partial synthesis from cytisine |
Why This Matters
The terminal alkene provides a unique handle for late‑stage functionalization and derivative synthesis, offering synthetic chemists a differentiated starting point for SAR exploration.
- [1] Cockburn, W. F.; Marion, L. The Papilionaceous Alkaloids: XV. The Structure and the Partial Synthesis of Rhombifoline. Can. J. Chem. 1952, 30 (2), 92–101. DOI: 10.1139/v52-014. View Source
